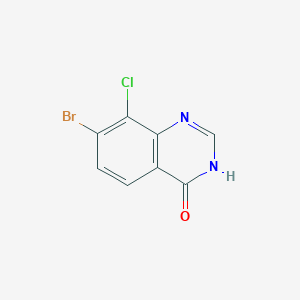
(R)-3-Amino-2-(4-bromophenyl)propanoic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride is a phenylalanine derivative. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties. It is commonly used in the synthesis of peptides and as a building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-bromobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.
Reduction: The nitrile group is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The resulting amine is hydrolyzed to form the desired amino acid.
Purification: The final product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of ®-3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylalanine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenylalanine derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
®-3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in amino acid metabolism and protein synthesis.
Pathways: It influences pathways related to neurotransmitter synthesis and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: A similar phenylalanine derivative used in peptide synthesis.
®-2-Amino-3-(4’-bromophenyl)propanoic acid: Another phenylalanine derivative with similar chemical properties.
Uniqueness
®-3-Amino-2-(4-bromophenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and bromophenyl groups, which confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H11BrClNO2 |
|---|---|
Poids moléculaire |
280.54 g/mol |
Nom IUPAC |
(2R)-3-amino-2-(4-bromophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
Clé InChI |
PVFRTVLEAPJTGH-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H](CN)C(=O)O)Br.Cl |
SMILES canonique |
C1=CC(=CC=C1C(CN)C(=O)O)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


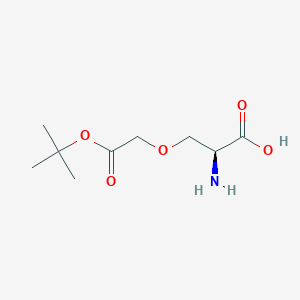
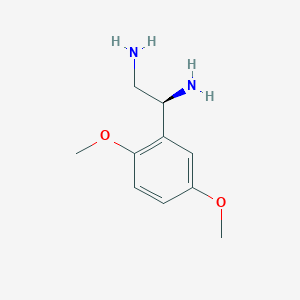
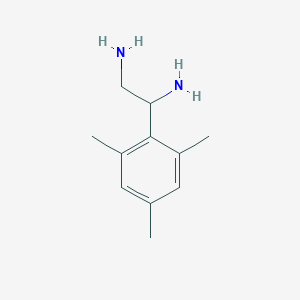

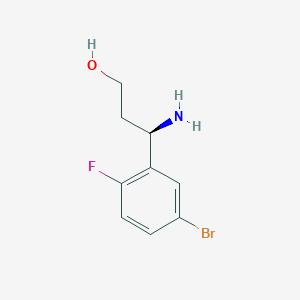
![2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045862.png)
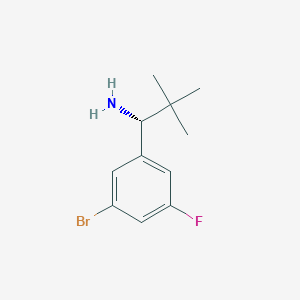


![(S)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13045895.png)
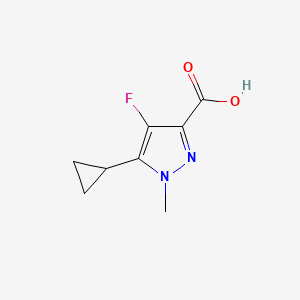

![1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride](/img/structure/B13045912.png)
